N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine
Description
N-(2-Furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a secondary amine featuring a furylmethyl group and a pyridinyloxy ethyl substituent. Its dihydrochloride salt (CAS 1195901-63-3) is documented, with a molecular formula of C₁₁H₁₄Cl₂N₂O and a molecular weight of 261.14 g/mol .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-pyridin-2-yloxyethanamine |
InChI |
InChI=1S/C12H14N2O2/c1-2-6-14-12(5-1)16-9-7-13-10-11-4-3-8-15-11/h1-6,8,13H,7,9-10H2 |
InChI Key |
RMGIKRSEGHAEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)OCCNCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE typically involves the reaction of furan-2-carbaldehyde with 2-(pyridin-2-yloxy)ethylamine under specific conditions. One common method includes:
Starting Materials: Furan-2-carbaldehyde and 2-(pyridin-2-yloxy)ethylamine.
Reaction Conditions: The reaction is carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like sodium borohydride to facilitate the reduction process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced using reagents like sodium borohydride to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Pharmaceutical Development
N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine has shown promise in drug development due to its biological activity. Research indicates that it may act as a potential therapeutic agent in various conditions:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit significant cytotoxicity against cancer cell lines. The furan and pyridine rings may interact with cellular targets involved in cancer proliferation.
- Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Related compounds have demonstrated effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli.
Biochemical Studies
The interactions of this compound with biological systems are critical for understanding its pharmacological potential:
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, providing insights into its mechanism of action.
- Receptor Binding Studies : Investigations into how this compound binds to various receptors can elucidate its therapeutic effects and guide further modifications for enhanced efficacy.
| Activity Type | Target Pathogen/Cell Line | IC50/Activity Level | Notes |
|---|---|---|---|
| Anticancer | HT29 (Colon Cancer) | IC50 < 1.98 μM | Significant growth inhibition |
| Antimicrobial | Staphylococcus aureus | MIC = 0.22 μg/mL | Effective against biofilm |
| Antimicrobial | Escherichia coli | MIC = 0.30 μg/mL | Broad-spectrum activity |
Case Study 1: Anticancer Evaluation
A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including HT29 colon cancer cells. The results showed that the compound inhibited cell growth significantly, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Activity
In vitro studies assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited low minimum inhibitory concentrations (MICs), indicating strong antibacterial properties, particularly in preventing biofilm formation.
Mechanism of Action
The mechanism of action of [(FURAN-2-YL)METHYL][2-(PYRIDIN-2-YLOXY)ETHYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved often include signal transduction mechanisms that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional differences between N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine and analogous compounds:
Key Structural and Functional Comparisons:
Electronic Properties :
- The pyridinyloxy ethyl group in the target compound provides an ether oxygen, enhancing hydrogen-bonding capacity compared to purely alkyl or thienyl substituents .
- Thienyl (in ) and pyridinylmethyl () groups lack ether oxygen, reducing polarity but increasing lipophilicity.
Solubility and Stability :
- The dihydrochloride salt () significantly improves water solubility, critical for drug formulation .
- Fluorinated analogs () exhibit higher metabolic stability due to C-F bonds, whereas the target compound’s ether linkage may confer susceptibility to hydrolysis .
Coordination Chemistry :
- Pyridinyl and furyl groups in the target compound can act as Lewis bases, enabling coordination to metal ions (e.g., Cu²⁺, Zn²⁺) in catalytic or medicinal complexes .
- Dual pyridinyl systems () may form stronger metal chelates but lack the furyl group’s π-electron density .
Kinetin (N-(2-furylmethyl)-7H-purin-6-amine), a cytokinin structurally distinct but sharing the furylmethyl group, demonstrates plant growth regulation, hinting at possible bioactive roles for the target compound .
Research Findings and Inferences
- Synthetic Accessibility : The target compound can likely be synthesized via nucleophilic substitution or reductive amination, similar to methods in and for pyridinyl- and furyl-containing amines .
- Pharmacokinetic Potential: The ether linkage may reduce blood-brain barrier penetration compared to more lipophilic analogs (e.g., ) but improve renal excretion .
- Coordination Polymers: and highlight phosphanyl-pyridylimino ligands forming stable metal complexes; the target compound’s pyridinyloxy group could similarly stabilize transition metals in catalysis .
Biological Activity
N-(2-furylmethyl)-N-[2-(2-pyridinyloxy)ethyl]amine is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Research indicates that this compound exhibits anti-proliferative properties , which are attributed to its ability to inhibit specific receptor tyrosine kinases involved in cell signaling pathways that regulate cell growth and differentiation. This inhibition can lead to reduced tumor cell proliferation and enhanced apoptosis in cancer cells.
Biological Activity Overview
- Anti-Cancer Activity :
- Tyrosine Kinase Inhibition :
Study 1: Efficacy in Lung Cancer Models
A study conducted on murine models of lung cancer demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the downregulation of EGFR signaling pathways.
Study 2: Bladder Cancer Cell Lines
In vitro studies using bladder cancer cell lines showed that this compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. The study highlighted a decrease in cyclin D1 expression, which is critical for cell cycle progression.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
